3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine
CAS No.: 198637-57-9
Cat. No.: VC15895993
Molecular Formula: C19H15N3
Molecular Weight: 285.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 198637-57-9 |
|---|---|
| Molecular Formula | C19H15N3 |
| Molecular Weight | 285.3 g/mol |
| IUPAC Name | 3-methyl-1,6-diphenylpyrazolo[3,4-b]pyridine |
| Standard InChI | InChI=1S/C19H15N3/c1-14-17-12-13-18(15-8-4-2-5-9-15)20-19(17)22(21-14)16-10-6-3-7-11-16/h2-13H,1H3 |
| Standard InChI Key | OWKSSVUXUJDVCN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=C1C=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine, reflects its bicyclic system comprising a pyrazole ring fused to a pyridine moiety. Key structural attributes include:
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Molecular Formula: C₁₉H₁₅N₃
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Molecular Weight: 285.34 g/mol
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Substituents:
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Methyl group at position 3
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Phenyl groups at positions 1 and 6
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SMILES Notation: CC1=NN(C2=C1C=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
X-ray crystallography of analogous compounds reveals planar geometry, facilitating π-π stacking interactions with biological targets . The methyl group enhances metabolic stability, while phenyl rings contribute to hydrophobic binding pockets .
Physicochemical Properties
Predicted and experimental data characterize the compound as:
These properties align with Lipinski’s Rule of Five, suggesting oral bioavailability potential .
Synthetic Methodologies
Core Structure Synthesis
The pyrazolo[3,4-b]pyridine scaffold is typically constructed via cyclocondensation reactions. A representative protocol involves:
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Hydrazine Cyclization: Reacting 5-amino-3-methyl-1-phenylpyrazole with benzaldehyde derivatives under acidic conditions .
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Oxidative Aromatization: Using iodine or DDQ to dehydrogenate intermediate dihydropyridines .
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Crystallization: Purification via ethanol/water recrystallization yields >70% pure product .
Derivative Synthesis
Functionalization at position 4 enables diversification:
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Carboxylic Acid Derivatives: Ester hydrolysis with NaOH/EtOH produces 4-carboxylic acids, precursors for hydrazide formation .
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Triazolo-Thiadiazines: Condensation with thiosemicarbazides generates fused heterocycles with enhanced antimicrobial activity .
Example Reaction Scheme:
Pharmacokinetic Profiling
ADME Predictions
In silico models using SwissADME indicate:
Consensus logP values (4.2–4.5) suggest favorable membrane diffusion without excessive lipid accumulation .
Metabolic Stability
Microsomal studies on analogs show:
No reactive metabolites predicted via Derek Nexus, reducing toxicity risks .
Biological Activities and Mechanisms
Antiparasitic Activity
Against Trypanosoma cruzi (Chagas disease):
| Assay Type | IC₅₀ (μM) | Selectivity Index (vs. Macrophages) |
|---|---|---|
| Amastigote Growth | 1.2 ± 0.3 | 28.4 |
| Trypomastigote | 3.8 ± 0.9 | 9.1 |
Mechanistically, the compound disrupts parasite redox balance without inhibiting human peroxidases .
Antiplatelet Effects
In arachidonic acid-induced aggregation models:
| Parameter | Derivative 3a | Aspirin |
|---|---|---|
| Inhibition at 10 μM | 78% ± 4% | 82% ± 3% |
| Bleeding Time | 2.1-fold increase | 3.8-fold increase |
| TXB₂ Inhibition | 94% ± 5% | 88% ± 4% |
Derivative 3a selectively inhibits thromboxane synthase (TXAS), sparing COX-1/2 .
Mechanistic studies suggest membrane disruption via hydrophobic interactions .
Structure-Activity Relationships (SAR)
Key substituent effects include:
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Position 4 Carboxylic Acid: Enhances antiparasitic activity 3-fold vs. ester analogs .
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Phenyl Ring Para-Substituents: Electron-withdrawing groups (e.g., -NO₂) improve antiplatelet IC₅₀ by 40% .
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Triazolo-Thiadiazine Fusion: Increases antimicrobial potency 8-fold compared to parent scaffold .
Comparative Activity Table:
| Derivative | Anti-T. cruzi IC₅₀ (μM) | Antiplatelet % Inhibition | MIC S. aureus (μg/mL) |
|---|---|---|---|
| Parent Compound | 1.2 | 45 | 64 |
| 4-Carboxylic Acid | 0.4 | 62 | 32 |
| Triazolo-Thiadiazine | 2.1 | 28 | 8 |
| Dose (mg/kg) | Mortality | ALT (U/L) | Creatinine (mg/dL) |
|---|---|---|---|
| 100 | 0/10 | 35 ± 4 | 0.3 ± 0.1 |
| 300 | 2/10 | 78 ± 9 | 0.7 ± 0.2 |
No genotoxicity detected in Ames test up to 1 mg/plate .
Applications in Drug Development
Antichagasic Candidate
Optimization priorities:
Cardiovascular Therapeutics
Advantages over aspirin:
Antibacterial Adjuvants
Synergy studies with β-lactams show 4–8-fold MIC reduction against MRSA .
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